

Ozagrel in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ozagrel

Cat. No.: B000471

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **ozagrel** when working with dimethyl sulfoxide (DMSO). Find answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **Ozagrel** and what is its mechanism of action?

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.^[1] By inhibiting TXA2 production, **ozagrel** effectively reduces platelet aggregation and vasoconstriction.^[1] This makes it a significant compound for research in areas like thromboembolic diseases, ischemic stroke, and asthma.^[1] Its selectivity for TXA2 synthase over other enzymes like cyclooxygenase (COX) allows for targeted investigation of the TXA2 pathway.^[2]

Q2: What is the solubility of **Ozagrel** hydrochloride in DMSO?

Ozagrel hydrochloride is highly soluble in DMSO.^[1] However, reported values can vary slightly due to differences in experimental conditions, as well as the purity of both the compound and the solvent.^[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as its hygroscopic nature means it can absorb moisture, which may reduce solubility.^{[1][2]}

Quantitative Solubility Data for **Ozagrel** in DMSO

Parameter	Value	Unit	Source
Solubility in DMSO	53	mg/mL	[1]
Molar Concentration	~200.21	μM	[1]
Solubility in DMSO	65	mg/mL	[1]
Molar Concentration	~245.55	μM	[1]
Solubility in DMSO	5	mg/mL	[3] [4]

Q3: How should I prepare an **Ozagrel** stock solution in DMSO?

Proper preparation of stock solutions is critical for reproducible results. Always handle **ozagrel** powder in a chemical fume hood and wear appropriate personal protective equipment (PPE).

To prepare a 10 μM stock solution in 1 mL of DMSO, you would need approximately 2.65 mg of **ozagrel** hydrochloride (Molecular Weight: 264.71 g/mol).[2] Carefully weigh the powder, transfer it to a sterile vial, and then add 1 mL of anhydrous DMSO.[2] Ensure the solution is fully dissolved, using methods like vortexing or sonication if necessary.

Q4: What are the recommended storage conditions for **Ozagrel** in DMSO?

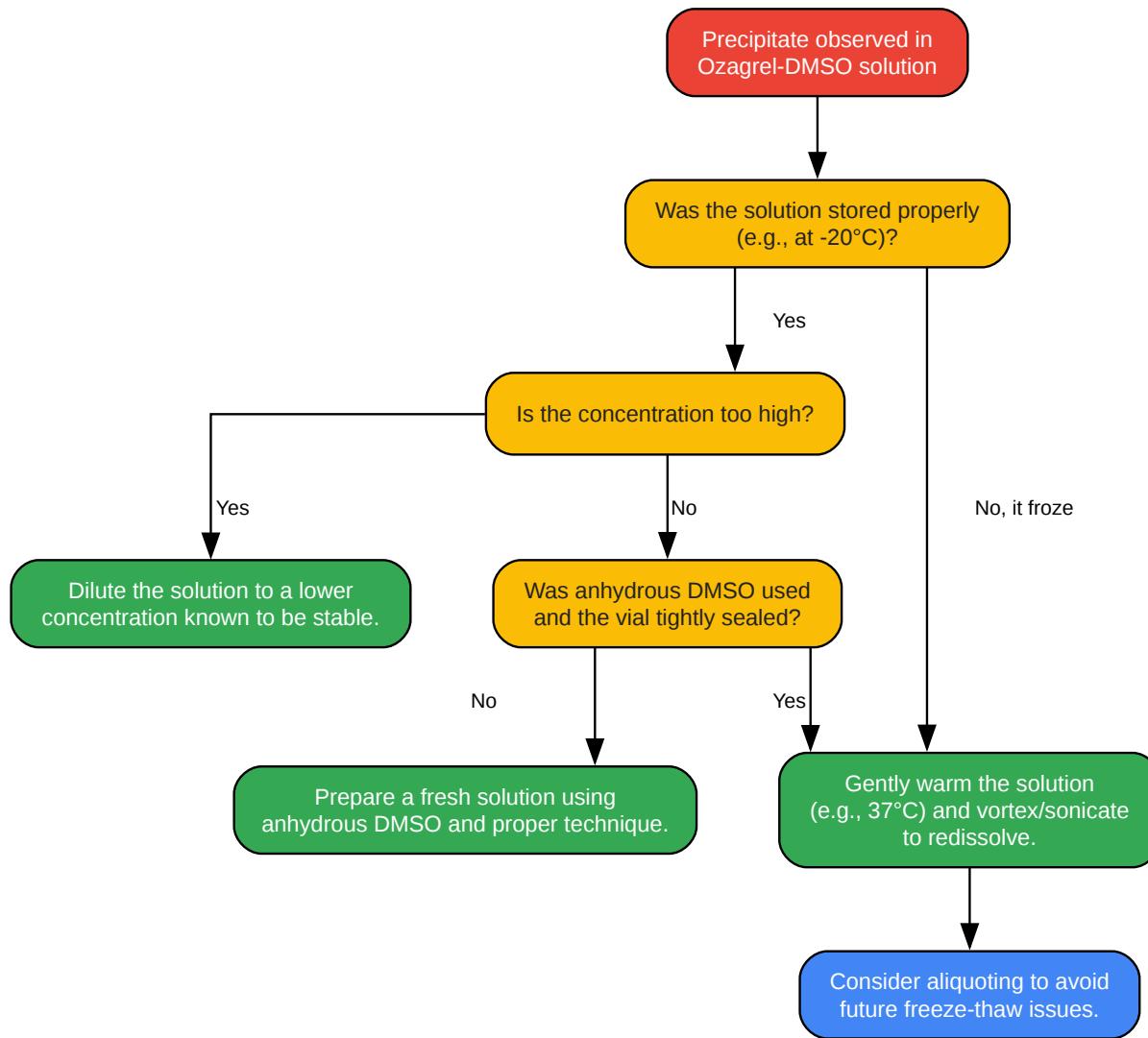
To maintain the integrity and biological activity of **ozagrel** in DMSO, proper storage is essential. Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1][2]

Recommended Storage Conditions for **Ozagrel**-DMSO Solutions

Storage Temperature	Recommended Duration	Key Recommendations	Source(s)
-20°C	1 month	Aliquot to avoid freeze-thaw cycles. Seal tightly.	[1][5]
-80°C	6 months	Preferred for long-term storage. Protect from moisture.	[1][5]

The solid powder form of **ozagrel** hydrochloride should be stored at -20°C, where it can be stable for up to 3 years.[1]

Q5: What factors can affect the stability of **Ozagrel** in DMSO?


Several factors can impact the stability of your **ozagrel** solution:

- Water Content: DMSO is hygroscopic and readily absorbs moisture from the air.[6] This can lead to compound precipitation and degradation over time. Using anhydrous DMSO and tightly sealed containers is crucial.[1][7]
- Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to come out of solution and may degrade it. Aliquoting stock solutions is the best practice to avoid this.[1]
- Light Exposure: Like many chemical compounds, prolonged exposure to light can lead to degradation. It is advisable to store solutions in amber vials or otherwise protected from light. [7]
- Temperature: Storing at temperatures warmer than recommended can accelerate degradation.[6][7]

Troubleshooting Guide

Problem: My **Ozagrel** has precipitated out of the DMSO solution.

This is a common issue that can arise from several factors. Follow this decision tree to troubleshoot the problem.

[Click to download full resolution via product page](#)

Troubleshooting workflow for **Ozagrel** precipitation.

Problem: I'm seeing inconsistent results in my experiments.

Inconsistent results can often be traced back to the stability of your compound stock.

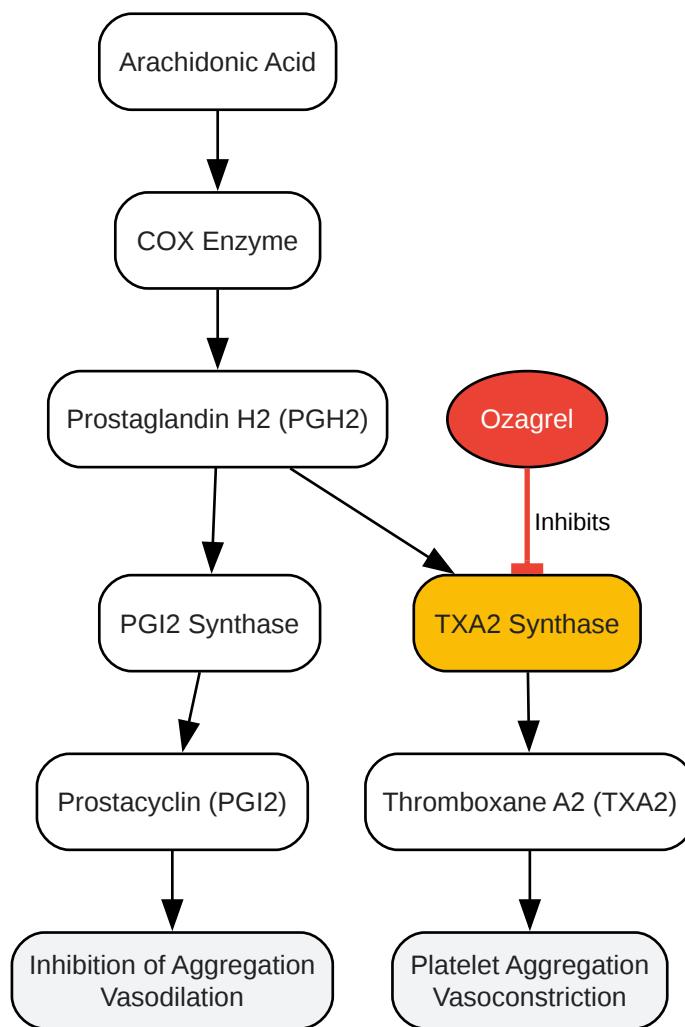
- Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh working solutions from your frozen stock on the day of use.[5]
- Verify Stock Integrity: If you suspect your main stock solution has degraded, it may be necessary to prepare a new stock from solid powder.
- Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO, as water absorption is a primary cause of compound degradation and precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Ozagrel** Hydrochloride Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution.

Workflow for preparing and storing **Ozagrel** stock solution.


Protocol 2: Shake-Flask Method for Solubility Determination

This is a standard method for experimentally determining the equilibrium solubility of a compound.[1]

- Preparation: Add an excess amount of **ozagrel** hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.[1]
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should still be visible.[1]
- Separation: Centrifuge the vial at high speed to pellet the excess solid.[1]
- Sampling: Carefully collect an aliquot of the clear supernatant.[1]
- Quantification: Dilute the supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV, to determine the amount of dissolved **ozagrel**.

Ozagrel's Mechanism of Action

Ozagrel selectively inhibits the enzyme Thromboxane A2 (TXA2) Synthase. This action blocks the conversion of Prostaglandin H2 (PGH2) into TXA2. By reducing TXA2 levels, **ozagrel** mitigates platelet aggregation and vasoconstriction. An additional effect of inhibiting TXA2 synthase is that the substrate PGH2 can be shunted towards the production of Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ozagrel - CAS-Number 82571-53-7 - Order from Chemodex [chemodex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bot Verification [naturtotalshop.com]
- 7. Bot Verification [naturtotalshop.com]
- To cite this document: BenchChem. [Ozagrel in DMSO: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000471#ozagrel-solubility-and-stability-in-dmso>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com